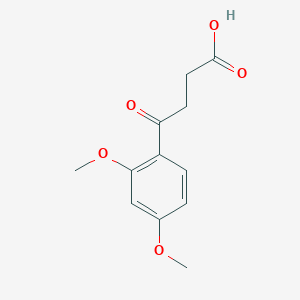

4-(2,4-二甲氧基苯基)-4-氧代丁酸

描述

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光谱和结构分析

- FT-IR 和分子结构研究:该化合物的结构已通过红外、核磁共振和 X 射线衍射研究得到证实。该化合物的振动波数是使用 HF 和 DFT 方法计算的,从而深入了解了其分子稳定性和电荷转移性质 (Rahul Raju 等,2015 年)。

生物学和药理学潜力

- 分子对接和生物活性:涉及分子对接的研究表明,丁酸的衍生物在与胎盘生长因子 (PIGF-1) 结合中起着至关重要的作用,表明它们的潜在生物活性和药理学重要性 (K. Vanasundari 等,2018 年)。

- 衍生物的抗菌活性:由 2,4-二甲氧基苯甲酸合成的新的衍生物显示出显着的体外抗菌活性,与市售抗生素相当,证明了该化合物在开发抗菌剂方面的潜力 (K. Mohana,2013 年)。

材料科学和化学应用

- 纳米材料和传感应用:涉及合成该化合物的羧基官能化衍生物的研究证明了它们在构建电化学化学/生物传感器和光学传感器以检测生物分子、环境污染物和金属离子方面的用途 (Long Zhang 等,2014 年)。

光物理和电化学性质

- 合成和光学性质:该化合物已用于合成 β-淀粉样蛋白的荧光探针,在体外显示出高结合亲和力。这表明其在分子诊断中的潜在应用,例如在阿尔茨海默病研究中 (Huan-bao Fa 等,2015 年)。

作用机制

Target of Action

A related compound, (2,4-dimethoxyphenyl)acetic acid, has been found to be a potent inhibitor of mao-b

Mode of Action

If it acts similarly to (2,4-dimethoxyphenyl)acetic acid, it may interact with its targets by binding to the active site and inhibiting the enzyme’s function . This could result in changes in the metabolic pathways that the enzyme is involved in.

Biochemical Pathways

If it acts similarly to (2,4-Dimethoxyphenyl)acetic acid, it could affect the metabolic pathways involving the MAO-B enzyme . The downstream effects would depend on the specific role of MAO-B in these pathways.

Result of Action

If it acts similarly to (2,4-Dimethoxyphenyl)acetic acid, it could potentially inhibit the function of the MAO-B enzyme, leading to changes in the metabolic pathways that the enzyme is involved in .

属性

IUPAC Name |

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGCJCRCNCNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285609 | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-06-2 | |

| Record name | 14617-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)